molecular formula C11H11NO5 B4331577 ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate

ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate

Cat. No.: B4331577
M. Wt: 237.21 g/mol
InChI Key: XJVLXEOZJDFGOB-GQCTYLIASA-N
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Description

Ethyl 3-(4-hydroxy-3-nitrophenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a nitro group and a hydroxyl group on the phenyl ring, which are positioned at the 3 and 4 locations, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-hydroxy-3-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3-nitrophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ethyl 3-(4-oxo-3-nitrophenyl)acrylate.

    Reduction: Formation of ethyl 3-(4-hydroxy-3-aminophenyl)acrylate.

    Substitution: Formation of various substituted phenylacrylates depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3-nitrophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-nitrophenyl)acrylate
  • Ethyl 3-(4-hydroxyphenyl)acrylate
  • Ethyl 3-(3-nitrophenyl)acrylate

Uniqueness

Ethyl 3-(4-hydroxy-3-nitrophenyl)acrylate is unique due to the presence of both a nitro group and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

ethyl (E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,13H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVLXEOZJDFGOB-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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